

(5-Fluoro-1H-indazol-3-yl)methanol derivatives and analogs

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Compound of Interest

Compound Name: (5-Fluoro-1H-indazol-3-yl)methanol

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An In-Depth Technical Guide to **(5-Fluoro-1H-indazol-3-yl)methanol** Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole core is a privileged bicyclic heteroaromatic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.^{[1][2][3]} Derivatives of indazole have shown a wide range of pharmacological properties, including anti-inflammatory, anti-HIV, and notably, anti-tumor activities.^{[1][2]} A number of commercially successful anticancer drugs, such as Axitinib, Pazopanib, and Niraparib, feature the indazole moiety, highlighting its importance in oncology drug discovery.^[1] These compounds often function as potent inhibitors of protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and survival.^{[1][3]}

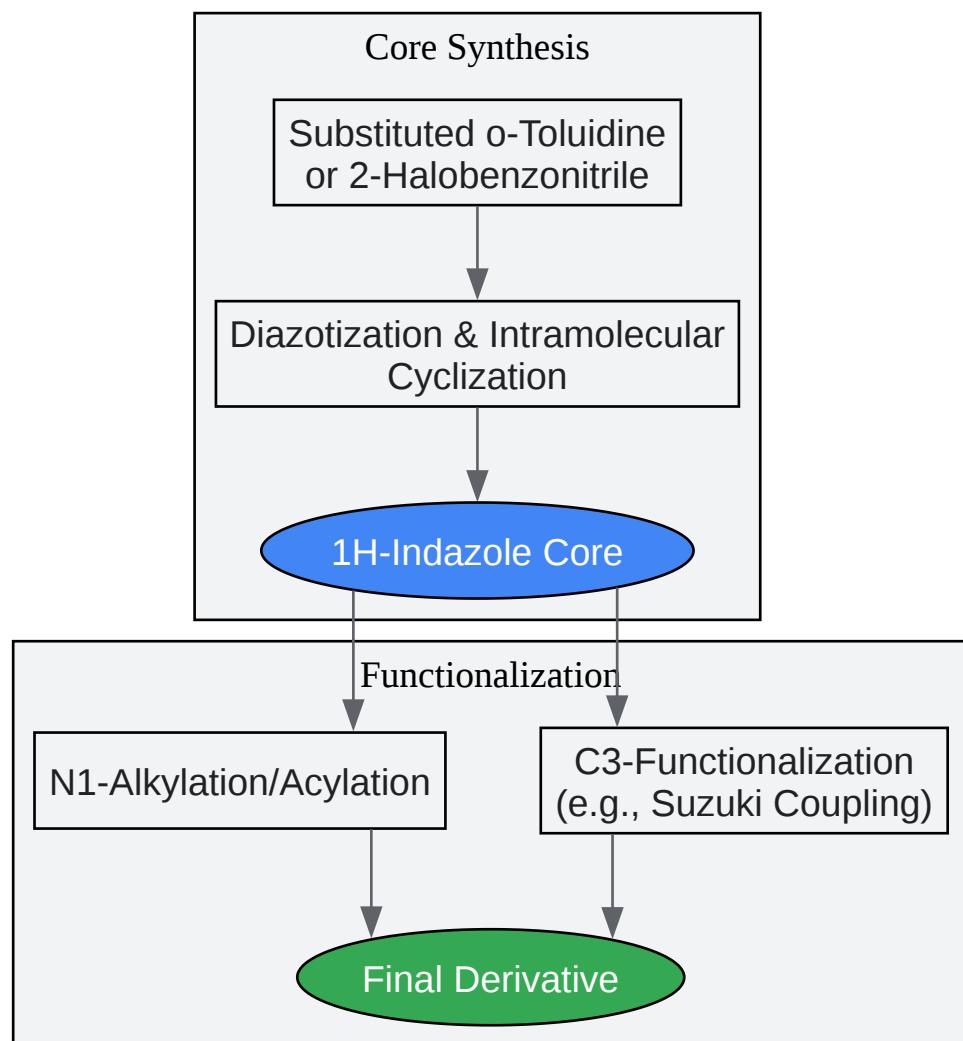
This technical guide focuses specifically on derivatives and analogs of **(5-Fluoro-1H-indazol-3-yl)methanol**. The introduction of a fluorine atom at the 5-position can significantly modulate the physicochemical properties of the molecule, often improving metabolic stability, binding affinity, and membrane permeability. This strategic fluorination, combined with substitutions at the 3-position, has led to the development of highly selective and potent therapeutic agents. This document provides a comprehensive overview of the synthesis, biological activity, and mechanisms of action for this important class of compounds, complete with detailed experimental protocols and pathway diagrams to support further research and development.

Synthesis and Chemical Strategies

The synthesis of the indazole core can be achieved through various established methods.

Prominent strategies include the Fischer Indazole Synthesis, which involves the cyclization of o-hydrazino benzoic acids, and reductive cyclization methods like the Cadogan reaction.^[4] More contemporary approaches utilize metal-catalyzed cross-coupling reactions to form the critical N-N or C-N bonds, offering broad substrate scope and functional group tolerance.^[2]

A general workflow for the synthesis of substituted indazole derivatives often starts from readily available precursors like substituted anilines or benzonitriles, followed by cyclization to form the core, and subsequent functionalization.



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General synthetic workflow for indazole derivatives.

Biological Activity and Therapeutic Targets

Derivatives of **(5-Fluoro-1H-indazol-3-yl)methanol** have been extensively investigated as inhibitors of various protein kinases involved in oncogenic signaling and inflammatory pathways.

Key Protein Kinase Targets

- Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.^[1] Indazole derivatives can block the ATP-binding site of VEGFR-2, inhibiting downstream signaling.
- Janus Kinases (JAKs): The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, TYK2) are essential for cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in various inflammatory diseases and myeloproliferative neoplasms.
- Receptor-Interacting Protein 2 (RIP2) Kinase: RIP2 is a crucial kinase in the NOD-like receptor signaling pathway, which is involved in innate immunity and inflammation. Potent and selective inhibitors are sought for treating chronic inflammatory conditions.^[5]
- BCR-ABL Kinase: The fusion protein BCR-ABL is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). Indazole derivatives have been developed as inhibitors of both wild-type and mutant forms of BCR-ABL.^[5]
- Aryl Hydrocarbon Receptor (AHR): AHR is a ligand-activated transcription factor involved in regulating immune responses. AHR agonists with an indazole core have shown promise in preclinical models of psoriasis.^[6]

Quantitative Biological Data

The following table summarizes the inhibitory activities of selected **(5-Fluoro-1H-indazol-3-yl)methanol** analogs and other relevant indazole derivatives against their primary targets.

Compound ID/Reference	Target(s)	Activity Type	Value	Cell Line/Assay Condition
Compound 13i[1]	VEGFR-2	IC50	34.5 nM	Enzymatic Assay
Compound 89[5]	Bcr-Abl (T315I mutant)	IC50	0.45 μM	Enzymatic Assay
Compound 89[5]	Bcr-Abl (Wild Type)	IC50	0.014 μM	Enzymatic Assay
Compound 165[5]	RIP2 Kinase	IC50	5 nM	Enzymatic Assay
Compound 24e[6]	AHR	EC50	0.015 μM	AHR Activation Assay
Compound 6o[7]	K562 Cell Line	IC50	5.15 μM	MTT Proliferation Assay
Indazole Amide 116[5]	ERK1	IC50	9.3 ± 3.2 nM	Enzymatic Assay
Indazole Amide 117[5]	ERK2	IC50	25.8 ± 2.3 nM	Enzymatic Assay
EGFR Inhibitor 109[5]	EGFR (T790M mutant)	IC50	5.3 nM	Enzymatic Assay

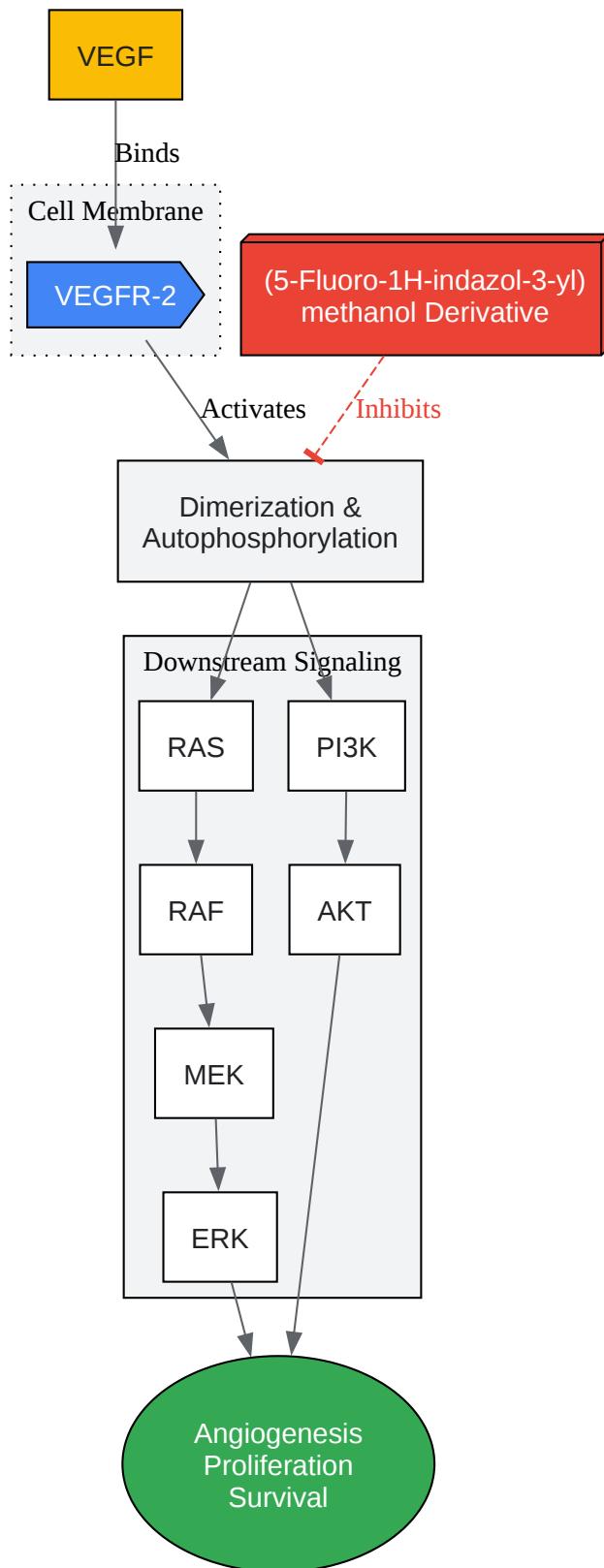
Mechanism of Action and Signaling Pathways

The primary mechanism of action for many indazole derivatives is the competitive inhibition of ATP binding to the catalytic domain of protein kinases. By occupying the ATP-binding pocket, these small molecules prevent the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade.

VEGFR-2 Signaling Pathway Inhibition

The diagram below illustrates the VEGFR-2 signaling pathway and the point of intervention by **(5-Fluoro-1H-indazol-3-yl)methanol** derivatives. Binding of VEGF to its receptor (VEGFR-2)

induces receptor dimerization and autophosphorylation, initiating downstream pathways like MAPK/ERK and PI3K/AKT, which promote cell proliferation, survival, and angiogenesis.



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Inhibition of the VEGFR-2 signaling cascade.

Experimental Protocols

Protocol 1: Regioselective N1-Alkylation of 3-Substituted Indazoles

This protocol is adapted from a procedure favoring N1-alkylation and is a common step in the synthesis of indazole derivatives.[\[4\]](#)

Materials:

- 3-Substituted 1H-indazole (1.0 equiv)
- Anhydrous Tetrahydrofuran (THF)
- Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)
- Alkyl Halide (e.g., Iodomethane, Benzyl Bromide, 1.2 equiv)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a stirred solution of the 3-substituted 1H-indazole (1.0 equiv) in anhydrous THF, add sodium hydride (1.1 equiv) portion-wise at 0 °C under an inert atmosphere.
- Allow the reaction mixture to stir at 0 °C for 30 minutes. A color change or gas evolution may be observed.

- Add the alkyl halide (1.2 equiv) dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel to obtain the desired N1-alkylated indazole.

Protocol 2: In Vitro Anti-Proliferative MTT Assay

This protocol is used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.[\[7\]](#)

Materials:

- Human cancer cell line (e.g., K562, A549)[\[7\]](#)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- Synthesized indazole derivatives (dissolved in DMSO)
- 5-Fluorouracil (positive control)[\[7\]](#)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well microtiter plates

- Multichannel pipette
- Microplate reader (570 nm)

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete growth medium and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
- Prepare serial dilutions of the test compounds and positive control (5-Fluorouracil) in the growth medium. The final DMSO concentration should not exceed 0.5%.
- After 24 hours, remove the medium and add 100 μ L of the medium containing the various concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
- Incubate the plate for an additional 48-72 hours at 37 °C in a 5% CO₂ incubator.
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37 °C.
- Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Shake the plate gently for 10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.

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